molecular formula C9H9BrFNO B1520831 4-bromo-3-fluoro-N,N-dimethylbenzamide CAS No. 893420-59-2

4-bromo-3-fluoro-N,N-dimethylbenzamide

Cat. No.: B1520831
CAS No.: 893420-59-2
M. Wt: 246.08 g/mol
InChI Key: SQSHZRBCVHCKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-fluoro-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H9BrFNO and its molecular weight is 246.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3-fluoro-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-fluoro-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHZRBCVHCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNOC_9H_9BrFNO and a molecular weight of 246.08 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H9BrFNOC_9H_9BrFNO
  • CAS Number : 893420-59-2
  • Molecular Weight : 246.08 g/mol
  • Structural Characteristics : The compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the amide group, which influences its reactivity and biological interactions.

4-Bromo-3-fluoro-N,N-dimethylbenzamide acts primarily through interactions with various biological targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Interaction : It has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of other compounds.
  • Receptor Binding : The compound may bind to specific receptor proteins, affecting signal transduction pathways that regulate cellular responses.

Cellular Effects

The biological effects of 4-bromo-3-fluoro-N,N-dimethylbenzamide are diverse and depend on the concentration and type of cells exposed:

  • Gene Expression Modulation : It can alter the activity of transcription factors, leading to changes in gene expression that affect cellular metabolism, apoptosis, proliferation, and differentiation.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through modulation of pathways such as PI3K/AKT, which are often dysregulated in cancer .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-3-fluoro-N,N-dimethylbenzamideBromine and fluorine substitutionsPotential anticancer activity
4-Bromo-N,N-dimethylbenzamideBromine at para positionKnown for moderate biological activity
3-Fluoro-N,N-dimethylbenzamideFluorine at meta positionExhibits significant biological effects

Study on Anticancer Properties

In a recent study focusing on novel amide derivatives, 4-bromo-3-fluoro-N,N-dimethylbenzamide was evaluated for its potential anticancer effects. The study utilized cell lines representative of various cancers to assess cytotoxicity and mechanism of action. Results indicated that this compound could inhibit cell proliferation through apoptosis induction via mitochondrial pathways .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds similar to 4-bromo-3-fluoro-N,N-dimethylbenzamide exhibit favorable absorption and distribution characteristics due to their lipophilicity imparted by fluorine substitution. This property is essential for enhancing bioavailability in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-fluoro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-fluoro-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.